REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[N+:12]([O-])=O)[O:5][CH2:6][CH2:7][OH:8]>CO.O1CCCC1.[Pd]>[OH:8][CH2:7][CH2:6][O:5][C:4]1[CH:9]=[CH:10][C:11]([NH2:12])=[C:2]([CH3:1])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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CC=1C=C(OCCO)C=CC1[N+](=O)[O-]
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Name
|
methanol tetrahydrofuran
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CO.O1CCCC1
|
Name
|
|
Quantity
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0.37 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
The reaction mixture was agitated under a hydrogen atmosphere for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Palladium on carbon was removed by filtration with Celite
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC(=C(N)C=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |